Hbed monohydrochloride hydrate, scientifically known as N,N’-Di(2-hydroxybenzyl)ethylenediamine-N,N’-diacetic acid monohydrochloride hydrate, is an organic compound with the molecular formula CHClNO. This compound is characterized by its white crystalline solid form and high solubility in water and various organic solvents, including methanol, ethanol, and chloroform. It is primarily utilized in scientific research due to its chelating properties, particularly with iron ions. The compound is recognized for its ability to form stable complexes, making it a valuable tool in both biological and industrial applications.
Hbed monohydrochloride hydrate is synthesized through specific chemical reactions involving precursor compounds. The primary source of information regarding its synthesis and properties can be found in chemical databases and research articles that focus on organic synthesis and coordination chemistry. Notable references include chemical suppliers like Merck and BenchChem, which provide detailed specifications and safety data for this compound .
This compound falls under the category of chelating agents, specifically those that exhibit a high affinity for metal ions. It is classified as a diacetic acid derivative due to the presence of two acetic acid functional groups in its structure. Hbed monohydrochloride hydrate is also categorized as an amine due to the presence of nitrogen atoms in its molecular framework.
The synthesis of Hbed monohydrochloride hydrate typically involves several key steps:
The molecular structure of Hbed monohydrochloride hydrate consists of a central ethylenediamine backbone with two hydroxybenzyl groups attached to it. The presence of diacetic acid functionalities allows it to act as a bidentate ligand, facilitating metal ion coordination.
Hbed monohydrochloride hydrate can undergo various chemical reactions:
The specific products formed from these reactions depend on the reagents used and the reaction conditions applied. For example, oxidation may yield oxidized derivatives while reduction may lead to different reduced forms of the compound .
The primary mechanism of action for Hbed monohydrochloride hydrate lies in its ability to chelate iron ions. By forming stable complexes with these ions, it effectively prevents the formation of free radicals, thereby reducing oxidative stress within biological systems. This action is particularly significant in medical applications where iron overload conditions are present .
Hbed monohydrochloride hydrate has several significant applications across various fields:
The synthesis of N,N′-bis(2-hydroxybenzyl)ethylenediamine-N,N′-diacetic acid (HBED) derivatives has been revolutionized through hydrolysis-based pathways that significantly enhance reaction efficiency and purity. These methodologies employ a two-step condensation-hydrolysis sequence starting from ethylenediamine, formaldehyde, and glyoxylic acid under controlled conditions [2]. The initial reaction forms an imine intermediate, which undergoes catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel to yield the HBED precursor. This intermediate is subsequently hydrolyzed under alkaline conditions (pH 10-12) using sodium hydroxide or potassium hydroxide to cleave protective groups and furnish the free acid form of HBED. A critical advancement involves the use of glyoxylic acid monohydrate instead of diethyl glyoxylate, which eliminates ester hydrolysis steps and reduces byproduct formation. This approach achieves yields exceeding 85% with ≥98% purity, as confirmed by high-performance liquid chromatography (HPLC) and elemental analysis [2]. The hydrolysis step is optimized at 60-80°C for 4-6 hours, ensuring complete deprotection without decarboxylation side reactions.
The conversion of HBED free acid to its pharmaceutically relevant monohydrochloride hydrate form requires precise pH-mediated neutralization to prevent di-salt formation. This process involves titrating HBED free acid in aqueous ethanol (30-50% v/v) with sub-stoichiometric hydrochloric acid (0.95-1.05 equivalents) at 5-10°C [2]. The reaction mixture is maintained at pH 4.0-5.0 using automated titrators to ensure selective protonation of the secondary amine groups while preserving the carboxylate anions. This pH range is critical, as demonstrated by adsorption studies of analogous compounds where electrostatic interactions are maximized within this window [4]. Crystallization is induced through anti-solvent addition (acetone or isopropanol), yielding the monohydrate form with <0.5% dihydrochloride impurity. The process is monitored in real-time using Fourier-transform infrared spectroscopy (FTIR) to track the carboxylic acid (1710 cm⁻¹) and carboxylate (1580-1650 cm⁻¹) peak transitions, ensuring consistent product quality [2] [4].
Table 1: pH Optimization for HBED Monohydrochloride Hydrate Crystallization
pH Range | Salt Form | Yield (%) | Purity (%) | Hydration State |
---|---|---|---|---|
<3.0 | Dihydrochloride | 92 | 87 | Anhydrous |
3.0–4.0 | Mixed salts | 78 | 91 | Variable |
4.0–5.0 | Monohydrochloride | 89 | ≥99 | Monohydrate |
>5.0 | Free acid | <5 | >98 | Hydrate |
Scaling HBED monohydrochloride hydrate production faces three primary challenges: reaction homogeneity, catalyst recycling, and solvent management. Traditional batch reactors exhibit mixing inefficiencies during the exothermic imine formation stage, leading to localized overheating and decomposition. Continuous flow reactors with static mixers resolve this by ensuring rapid heat dissipation and reducing reaction times by 40% [3]. Catalyst recovery remains problematic with homogeneous catalysts (e.g., Cu(II) salts), necessitating costly purification. Heterogeneous alternatives like polymer-supported Ce(III) catalysts enable filtration and reuse for >10 cycles without significant activity loss [3]. Solvent selection impacts environmental sustainability: Ethanol/water mixtures reduce the ecological footprint compared to halogenated solvents like dichloromethane.
Table 2: Scalability Comparison of HBED Production Methods
Parameter | Batch Reactor | Flow Reactor | Improvement |
---|---|---|---|
Reaction Time | 12–16 hours | 4–6 hours | 60% reduction |
Temperature Control | ±5°C deviation | ±0.5°C deviation | 90% improvement |
Catalyst Loading | 8 mol% | 3 mol% | 62.5% reduction |
Space-Time Yield | 25 g/L·h | 68 g/L·h | 172% increase |
Solvent Consumption | 15 L/kg product | 6 L/kg product | 60% reduction |
Microwave-assisted flow reactors represent a breakthrough, enhancing energy efficiency by 35% while maintaining crystal polymorph consistency across batches. These systems operate at 80–100°C with residence times of <30 minutes, leveraging microwave irradiation to accelerate hydrolysis without degradation [3]. Industrial implementations must also address metal contamination through chelating resins during workup, ensuring compliance with ICH Q3D guidelines for elemental impurities.
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